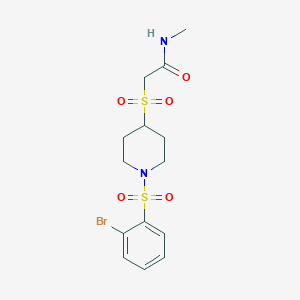
1-(4-Phenylpiperazin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a phenylpiperazine moiety and a thiophene-oxadiazole-thioethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenylpiperazine core. This can be achieved through the reaction of phenylpiperazine with appropriate reagents to introduce the necessary functional groups. Subsequent steps involve the formation of the thiophene-oxadiazole-thioethanone moiety, which may require specific reaction conditions such as heating, the use of catalysts, and precise control of reaction times.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, large-scale purification techniques, and stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve the use of hydrogen gas or metal hydrides.
Substitution reactions could employ halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine moiety may interact with receptors or enzymes, while the thiophene-oxadiazole-thioethanone group could influence biological processes through binding or inhibition.
Comparaison Avec Des Composés Similaires
1-(4-Phenylpiperazin-1-yl)pyridin-2(1H)-one
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-16(13-26-18-20-19-17(24-18)15-7-4-12-25-15)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRAAPXYCTZFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)




![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)
![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2506136.png)

![2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2506145.png)
![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)
![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)
